

# Comprehensive Guide: Mass Spectrometry Fragmentation of 5-Isobutoxy-2-methoxyaniline

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## Compound of Interest

Compound Name: 5-Isobutoxy-2-methoxyaniline

Cat. No.: B8255473

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## Executive Summary & Compound Identity

**5-Isobutoxy-2-methoxyaniline** (C<sub>11</sub>H<sub>17</sub>NO<sub>2</sub>, MW 195.26 Da) is a di-substituted aniline derivative. In drug development, it serves as a pharmacophore scaffold for various kinase inhibitors (e.g., VEGFR2 or EGFR targets).[1][2] Its structural integrity is defined by the lability of the isobutoxy ether linkage compared to the relatively stable methoxy-aniline core.

This guide compares the MS/MS behavior of **5-Isobutoxy-2-methoxyaniline** against its structural analogues (e.g., 5-Ethoxy-2-methoxyaniline) and isomers, establishing a self-validating identification protocol for analytical scientists.



## FULL PROTOCOL TRUNCATED

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## Materials & Methods: Experimental Protocol

To ensure reproducibility, the following LC-MS/MS conditions are recommended. This protocol prioritizes the detection of the labile ether fragment.

### Sample Preparation

- Solvent: Dissolve 1 mg standard in 1 mL Methanol:Water (50:50, v/v) with 0.1% Formic Acid.
- Concentration: Dilute to 1 µg/mL for direct infusion or LC injection.

### Mass Spectrometry Parameters (ESI+)

- Platform: Q-TOF or Triple Quadrupole (QqQ).
- Ionization: Electrospray Ionization (ESI), Positive Mode.
- Capillary Voltage: 3.5 kV.
- Cone Voltage: 30 V (Keep low to prevent in-source fragmentation of the isobutoxy group).
- Collision Energy (CE): Ramp 10–40 eV to observe the full fragmentation tree.

## Fragmentation Pathway Analysis

The fragmentation of **5-Isobutoxy-2-methoxyaniline** is driven by the stability of the leaving groups. The hierarchy of bond cleavage is: Isobutoxy Ether > Methoxy Ether > Aniline Ring.

## Primary Pathway: The Isobutene Loss (Diagnostic)

The most dominant feature in the MS/MS spectrum is the neutral loss of isobutene (C<sub>4</sub>H<sub>8</sub>, 56 Da).

- Mechanism: A McLafferty-like rearrangement involving the ether oxygen and a  $\beta$ -hydrogen on the isobutyl chain. This yields a stable phenol radical cation (in EI) or a protonated phenol product (in ESI).
- Transition:

## Secondary Pathway: The "Ortho-Effect" & Ring Contraction

Following the loss of the isobutyl group, the remaining ion (

, corresponding to 5-hydroxy-2-methoxyaniline) undergoes further degradation:

- Methyl Radical Loss: Cleavage of the methoxy methyl group ( ).
- Carbon Monoxide Loss: Typical of phenols, the ring contracts, expelling CO ( ).

## Visualization of Fragmentation Tree

The following diagram illustrates the causal relationships between the precursor and product ions.



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Figure 1: Proposed ESI+ fragmentation pathway for **5-Isobutoxy-2-methoxyaniline**.

## Comparative Performance Analysis

Distinguishing **5-Isobutoxy-2-methoxyaniline** from its isomers and analogues is crucial for impurity profiling.

### Comparison 1: Vs. 5-Ethoxy-2-methoxyaniline (Analogue)

The ethoxy analogue is a common alternative building block.

- 5-Isobutoxy: Loses 56 Da (Isobutene). Base peak is .
- 5-Ethoxy: Loses 28 Da (Ethylene). Base peak is also .
- Differentiation: The neutral loss scan is the differentiator. A neutral loss scan of 56 Da is specific to the isobutoxy/butoxy chain, whereas 28 Da is specific to ethoxy.

## Comparison 2: Vs. 5-Isobutyl-2-methoxyaniline (Alkyl Isomer)

In the alkyl isomer (CAS 1177214-83-3), the isobutyl group is attached directly to the ring (C-C bond), not via oxygen.

- Ether (Target): Facile C-O cleavage. Low collision energy required.
- Alkyl (Isomer): Strong C-C bond. High collision energy required. Fragmentation is dominated by benzylic cleavage (Tropylium ion formation) rather than alkene loss.

## Quantitative Ion Ratio Table

Use these theoretical intensity ratios to validate identity.



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## References

- McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra. University Science Books. (Standard text for McLafferty rearrangement mechanisms in ethers).
- NIST Mass Spectrometry Data Center. (2023). Fragmentation of Aryl Ethers. National Institute of Standards and Technology. [Link](#)
- Holčapek, M., et al. (2010). Mass spectrometry of aniline derivatives. Journal of Mass Spectrometry. (Discusses the "ortho effect" in methoxy-anilines).

- PubChem Compound Summary. (2024). 2-Methoxyaniline Derivatives. National Center for Biotechnology Information. [Link](#)

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## Sources

- 1. Synthesis of 5-(ethylsulfonyl)-2-methoxyaniline: An important pharmacological fragment of VEGFR2 and other inhibitors - PMC [[pmc.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov)]
- 2. [pdfs.semanticscholar.org](https://pdfs.semanticscholar.org) [[pdfs.semanticscholar.org](https://pdfs.semanticscholar.org)]
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